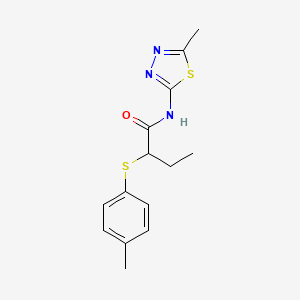

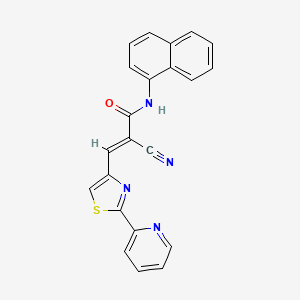

![molecular formula C14H22N2O5 B2585574 O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate CAS No. 1824081-61-9](/img/structure/B2585574.png)

O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Selective Reduction Processes

A study conducted by Stepakov et al. (2009) focused on the selective reduction of ethyl 7-aryl-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylates. The reduction process targeted the carbonyl group in the β-position relative to the oxygen atom in the isoxazole ring, highlighting the compound's utility in organic synthesis and chemical transformations Stepakov, A., Galkin, I. A., Larina, A., Molchanov, A., & Kostikov, R. (2009). Russian Journal of Organic Chemistry, 45, 1776-1782.

Cycloaddition Reactions

Research by Chiaroni et al. (2000) explored the [3 + 2] cycloaddition reactions involving methylenelactams and nitrones, leading to various 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. These reactions are crucial for creating new cyclic compounds with potential applications in material science and drug development Chiaroni, A., Riche, C., Rigolet, S., Mélot, J., & Vebrel, J. (2000). ChemInform, 31.

Antimicrobial Activities

A study by Thanusu et al. (2011) synthesized a series of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates and evaluated their antimicrobial activities against clinically isolated microorganisms. This highlights the potential pharmacological applications of such compounds as new classes of antibacterial and antifungal agents Thanusu, J., Kanagarajan, V., & Gopalakrishnan, M. (2011). Chemistry of Heterocyclic Compounds, 47, 575-583.

Supramolecular Arrangements

Graus et al. (2010) investigated the preparation of various 1,3-diazaspiro[4.5]decane derivatives, examining their molecular structure and the impact of substituents on supramolecular arrangements. The study contributes to the understanding of how these compounds can be used in the design of materials with specific properties Graus, S., Casabona, D., Uriel, S., Cativiela, C., & Serrano, J. (2010). CrystEngComm, 12, 3132-3137.

Conformational Analysis

Fernandez et al. (2002) described the synthesis of spirolactams as conformationally restricted pseudopeptides. This work is significant for the development of peptide synthesis and the study of peptide mimetics, providing insights into the conformational preferences of these compounds Fernandez, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M., & Giralt, E. (2002). The Journal of Organic Chemistry, 67, 7587-7599.

Safety and Hazards

Propiedades

IUPAC Name |

7-O-tert-butyl 3-O-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O5/c1-5-19-11(17)10-8-14(21-15-10)6-7-16(9-14)12(18)20-13(2,3)4/h5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJONPLXCFHTZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC2(C1)CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

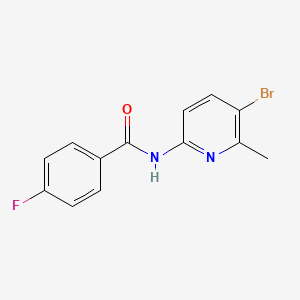

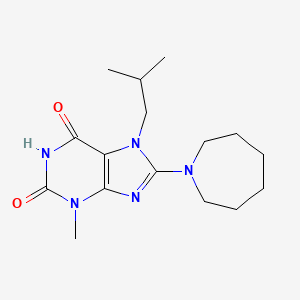

![N-(3-cyanophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2585491.png)

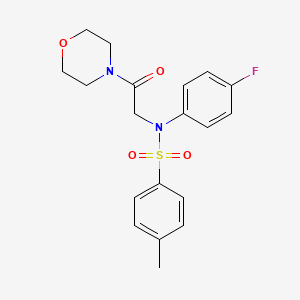

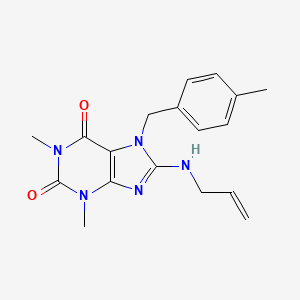

![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide](/img/structure/B2585498.png)

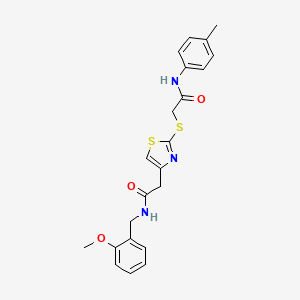

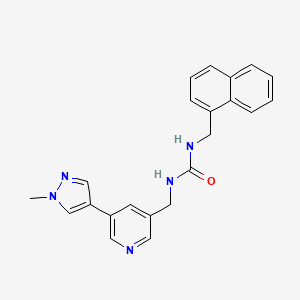

![8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2585500.png)

![Ethyl 4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2585510.png)

![Methyl 4-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2585513.png)